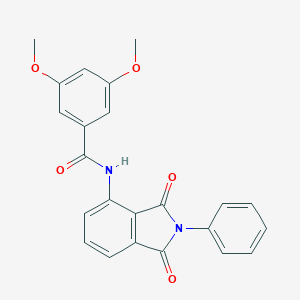
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide, also known as DIBO, is a small molecule that has been studied for its potential applications in scientific research. DIBO is a heterocyclic compound that contains both an isoindoline and a benzamide moiety. It has been synthesized using a variety of methods and has been shown to have interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of many other proteins, including those involved in cell growth and survival. Inhibition of Hsp90 activity can lead to the degradation of these proteins and the inhibition of cell growth and survival.
Biochemical and Physiological Effects
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been shown to have a number of interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target proteins. Additionally, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been shown to have good stability and solubility, which makes it easy to work with in lab experiments. However, one of the limitations of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide. One area of research could be to further investigate its mechanism of action and identify the specific proteins that it targets. This could lead to the development of more specific and effective anti-cancer drugs. Another area of research could be to investigate the potential applications of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to investigate the potential anti-inflammatory effects of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide and its potential applications in the treatment of inflammatory diseases.
Synthesis Methods
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been synthesized using various methods, including the reaction of 3,5-dimethoxybenzoic acid with phthalic anhydride in the presence of polyphosphoric acid, and the reaction of 3,5-dimethoxybenzoyl chloride with phthalimide in the presence of triethylamine. One of the most common methods of synthesizing N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide is the reaction of 3,5-dimethoxybenzoyl chloride with phthalimide in the presence of triethylamine and copper powder. This method has been shown to produce high yields of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide with good purity.
Scientific Research Applications
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anti-cancer agent. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and may be useful in the development of new treatments for these diseases.
properties
Product Name |
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide |
|---|---|
Molecular Formula |
C23H18N2O5 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-4-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H18N2O5/c1-29-16-11-14(12-17(13-16)30-2)21(26)24-19-10-6-9-18-20(19)23(28)25(22(18)27)15-7-4-3-5-8-15/h3-13H,1-2H3,(H,24,26) |
InChI Key |
WJNMHKWLFWZJIM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)

![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)

![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)

![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)
![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)